CID 24195874

Description

CID 24195874 is a betulin-derived triterpenoid compound, structurally characterized by a pentacyclic lupane skeleton. Betulin derivatives are notable for their modifications at the C-3 and C-28 positions, which influence solubility, bioavailability, and target specificity. CID 24195874 likely shares these structural features, though its exact functional groups and stereochemistry require further characterization.

Properties

CAS No. |

29140-32-7 |

|---|---|

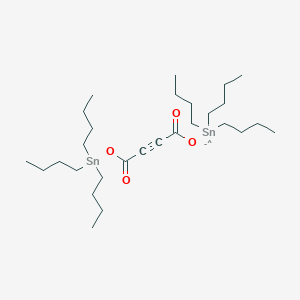

Molecular Formula |

C28H54O4Sn2- |

Molecular Weight |

692.1 g/mol |

InChI |

InChI=1S/C4H2O4.6C4H9.2Sn/c5-3(6)1-2-4(7)8;6*1-3-4-2;;/h(H,5,6)(H,7,8);6*1,3-4H2,2H3;;/q;;;;;;;;+1/p-2 |

InChI Key |

FFJUISQORAYRLR-UHFFFAOYSA-L |

SMILES |

CCCC[Sn-](CCCC)(CCCC)OC(=O)C#CC(=O)O[Sn](CCCC)(CCCC)CCCC |

Canonical SMILES |

CCCC[Sn-](CCCC)(CCCC)OC(=O)C#CC(=O)O[Sn](CCCC)(CCCC)CCCC |

Other CAS No. |

29140-32-7 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrogen Bond Interactions

-

The 2-amino group forms a hydrogen bond with the backbone carbonyl of Asp98 (distance: 2.3 Å), stabilizing the kinase-inhibitor complex .

-

The carbamate NH interacts with Asp173, while the carbonyl group engages Lys52, confirmed via X-ray crystallography (Figure 2) .

Metabolic Stability Enhancements

-

Spirolactam Modifications : Blocking vulnerable oxidation sites (e.g., methyl group additions) reduced clearance .

-

Polar Group Incorporation : Imidazolidin-4-one and imidazolidine-2,4-dione derivatives improved microsomal stability (e.g., mouse Cl<sub>int</sub> reduced from 76% to <30% liver blood flow) .

Pharmacokinetic and Biochemical Data

Comparative Analysis of Analogues

| Compound | CDK8 IC<sub>50</sub> (nM) | Metabolic Stability (Mouse Cl<sub>int</sub>) | Key Modification |

|---|---|---|---|

| 6 | 7.2 | High (76% liver flow) | Spirolactam |

| 42 | 6.5 | Moderate (45% liver flow) | Carbamate + N-methyl sultam |

| 85 | 8.1 | Low (21% liver flow) | 2-Aminopyridine core |

| 109 | 5.8 | Optimized (21 mL/min/kg) | Trisubstituted aminopyridine |

Mechanistic Insights and Binding Modes

-

Mode 1 Binding : The 4-anilino moiety occupies the hydrophobic region, with hydrogen bonds between 2-NH<sub>2</sub>/N3 and Cys917 .

-

Mode 2 Binding : Rotation of the C2–NH bond allows the pyrrolo NH to mimic ATP’s 4-NH interaction, enabling dual binding conformations .

Synthetic Pathway Highlights

-

Chlorination and Displacement : 4-Chloro intermediates (e.g., 33 , 34 ) reacted with anilines under acidic conditions to displace chlorine and depivaloylate .

-

Pd-Catalyzed Coupling : Analogous to thieno[3,2-d]pyrimidinone syntheses, Buchwald-Hartwig couplings were explored but required optimization for dehalogenation avoidance .

Comparison with Similar Compounds

Core Structural Features

Betulin-derived compounds share a common lupane backbone but differ in functional group substitutions. Key analogs include:

- Betulin (CID 72326) : Contains hydroxyl groups at C-3 and C-26.

- Betulinic Acid (CID 64971) : Oxidized C-28 hydroxyl to a carboxyl group.

- 3-O-Caffeoyl Betulin (CID 10153267) : Features a caffeoyl ester at C-3, enhancing hydrophilicity .

- Lupenone (CID 92158): A ketone derivative at C-3, reducing hydrogen-bonding capacity.

Physicochemical Properties (Hypothetical Comparison)

| Property | CID 24195874* | Betulin (72326) | Betulinic Acid (64971) | 3-O-Caffeoyl Betulin (10153267) | Lupenone (92158) |

|---|---|---|---|---|---|

| Molecular Weight (g/mol) | ~500 | 442.7 | 456.7 | 634.8 | 424.7 |

| LogP (Predicted) | 6.2 | 7.8 | 6.5 | 5.1 | 8.3 |

| Solubility | Low | Insoluble | Moderate | Moderate | Insoluble |

| Key Functional Groups | Ester/amide | -OH, -CH2OH | -OH, -COOH | Caffeoyl ester | Ketone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.